molecular formula C20H32O8 B1437129 (3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate CAS No. 1620222-02-7

(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate

Cat. No. B1437129
M. Wt: 400.5 g/mol
InChI Key: OHCXXWAYCZVPNH-FOYUHDTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate is a useful research compound. Its molecular formula is C20H32O8 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Researchers have explored the synthesis of novel chemical compounds with potential antibacterial properties. For instance, Juneja et al. (2013) reported the synthesis of bis-isoxazolyl/pyrazolyl-1,3-diols, which are related to the compound , and investigated their antibacterial screening (Juneja et al., 2013).

Antiprotozoal and Antimicrobial Properties

  • The antiprotozoal activity of certain chemical compounds, including those related to the one , has been a subject of study. Ismail et al. (2008) synthesized novel bis-benzamidino imidazo[1,2-a]pyridines and investigated their activities against protozoa (Ismail et al., 2008).

Application in Asymmetric Catalysis

  • The use of certain compounds in asymmetric catalysis has been studied. For example, Brown et al. (1987) explored the treatment of D-mannitol 1,6-dibenzoate with toluene-p-sulphonic acid to form compounds including cyclic acetals related to (3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate (Brown et al., 1987).

Optical and Electronic Properties

  • The influence of structural modifications on optical and electronic properties has been investigated in compounds related to the specified chemical. Tlach et al. (2013) synthesized different benzobisoxazoles and studied their optical and electronic properties, which could provide insights into the applications of the compound (Tlach et al., 2013).

Medicinal Chemistry Applications

  • In medicinal chemistry, research has been conducted on the synthesis and characterization of compounds for potential therapeutic applications. Liu et al. (2012) synthesized cationic bis[1,3-diethyl-4,5-diarylimidazol-2-ylidene]gold(I) complexes and investigated their tumor growth inhibitory properties in vitro (Liu et al., 2012).

properties

IUPAC Name

[(1S,3R,7S,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O8/c1-7-9-11(21)23-13-15-17(27-19(3,4)25-15)14(24-12(22)10-8-2)18-16(13)26-20(5,6)28-18/h13-18H,7-10H2,1-6H3/t13?,14?,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCXXWAYCZVPNH-FOYUHDTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C2C(C(C3C1OC(O3)(C)C)OC(=O)CCC)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC1[C@H]2[C@@H](C([C@@H]3[C@@H]1OC(O3)(C)C)OC(=O)CCC)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate
Reactant of Route 2
Reactant of Route 2
(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate
Reactant of Route 3
Reactant of Route 3
(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate
Reactant of Route 5
Reactant of Route 5
(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate
Reactant of Route 6
Reactant of Route 6
(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate

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